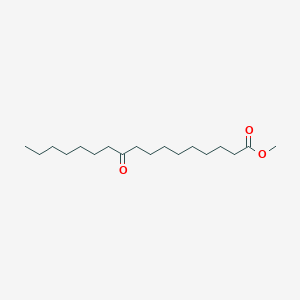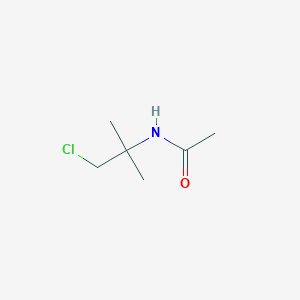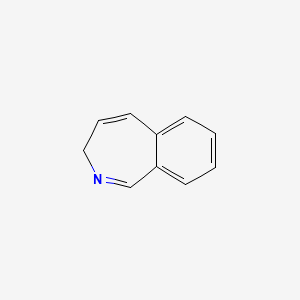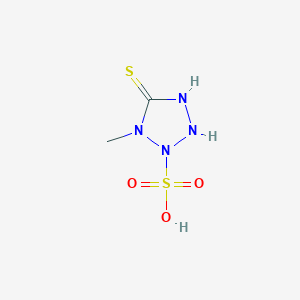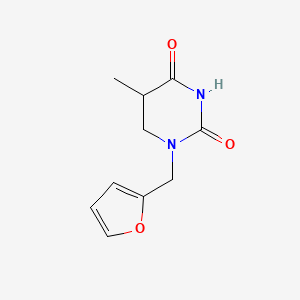
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furan ring attached to a dihydropyrimidine dione core
Méthodes De Préparation
The synthesis of 1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available reagents. One common method involves the condensation of a furan derivative with a dihydropyrimidine precursor under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The furan ring and the dihydropyrimidine core can undergo substitution reactions with electrophiles or nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under reflux or at room temperature depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism by which 1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione and other furan-containing dihydropyrimidines share structural similarities.
Uniqueness: The unique combination of the furan ring and the dihydropyrimidine dione core in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Propriétés
Numéro CAS |
6306-76-9 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H12N2O3/c1-7-5-12(10(14)11-9(7)13)6-8-3-2-4-15-8/h2-4,7H,5-6H2,1H3,(H,11,13,14) |
Clé InChI |
SZGXNQRVDBXVOY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)NC1=O)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
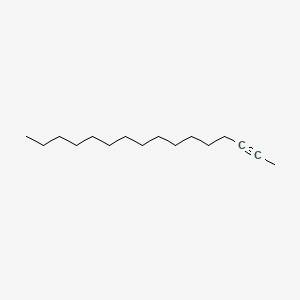


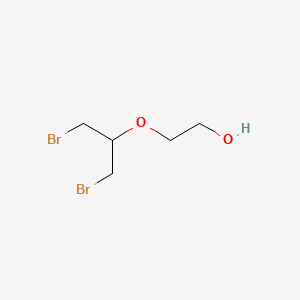
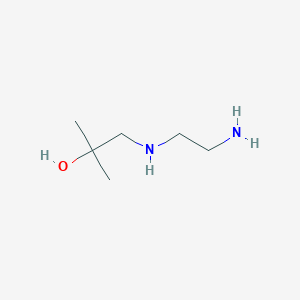
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
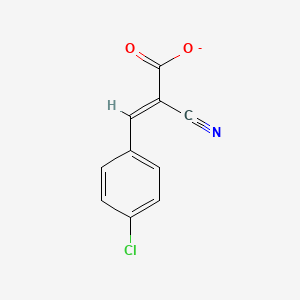
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)

